1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. This compound features a five-membered ring structure containing two nitrogen atoms and is characterized by the presence of a fluorophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 222.17 g/mol .
The compound is classified under organic compounds and specifically as a pyrazole derivative. Pyrazoles are known for their diverse biological activities and are often studied in medicinal chemistry for their potential therapeutic applications. The specific compound discussed here is noted for its structural uniqueness, which may contribute to its pharmacological properties .
The synthesis of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid typically involves several key steps:
This multi-step synthesis can yield the target compound in moderate to high purity, depending on the reaction conditions employed.
The molecular structure of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid can be represented using various structural formulas:
InChI=1S/C10H7FN2O3/c11-6-1-3-7(4-2-6)13-9(14)8(5-12-13)10(15)16/h1-5,8H,(H,15,16)
C1=CC(=CC=C1N2C(=O)C(C=N2)C(=O)O)F
The compound features a fluorine atom attached to a phenyl ring, contributing to its unique electronic properties. The presence of the carboxylic acid group enhances its solubility in polar solvents and may influence its biological activity .
The reactivity of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups:
The mechanism of action for 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
Further research is needed to clarify its exact mechanism and potential therapeutic applications.
The physical properties of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid include:
Chemical properties include:
The applications of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: